Ottelione A is a naturally occurring compound with significant antitumor properties, derived from freshwater plants. It has garnered attention in the field of medicinal chemistry due to its potential as an anticancer agent. The compound is classified as a secondary metabolite and belongs to a group of natural products known for their biological activities.
Ottelione A was first isolated from the plant Ottelia alismoides, a freshwater species. This compound, along with its analogues, has been studied for its structural and functional properties, particularly in the context of cancer treatment. The classification of Ottelione A falls under organic compounds, specifically within the category of alkaloids and related compounds, which are known for their diverse pharmacological effects.
The total synthesis of Ottelione A has been achieved through various methods, primarily focusing on enantioselective approaches. Notable strategies include:
Ottelione A possesses a unique molecular structure characterized by multiple rings and functional groups. The molecular formula is , and its structure includes several stereocenters, contributing to its biological activity. Key features include:
The chemical reactivity of Ottelione A is significant due to its ability to interact with various biological macromolecules. Key reactions include:
The mechanism by which Ottelione A exerts its antitumor effects involves several pathways:
Data from various assays support these mechanisms, highlighting the compound's potential as a lead for further drug development.
Ottelione A exhibits distinct physical and chemical properties:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been utilized to characterize its physical properties and confirm purity .
Ottelione A has promising applications in scientific research and potential therapeutic use:
Ottelione A (OTTE) is a structurally complex and biologically potent secondary metabolite isolated from Ottelia alismoides, a freshwater macrophyte commonly found in the Nile Delta region of Egypt, particularly thriving in irrigation ditches and rice fields during summer months [1]. This plant species has a rich history in traditional medicine, where various parts have been employed for treating conditions ranging from breast abscesses and skin diseases to asthma and diabetes [1]. The initial scientific investigation that led to ottelione A's discovery was driven by ethnobotanical knowledge and the recognition that aquatic plants represent underexplored sources of bioactive natural products. Researchers conducting phytochemical analyses of Ottelia alismoides identified ten novel diarylheptanoids, with otteliones A and B emerging as the most structurally unique and biologically promising compounds [1] [6]. The first successful isolation and structural elucidation of ottelione A were reported in the late 1990s, revealing an unprecedented carbon skeleton featuring a bicyclic core with multiple stereogenic centers [6]. This discovery immediately attracted significant interest from synthetic chemists due to the compound's challenging architecture and remarkable biological activities observed in preliminary screening against cancer cell lines [4] [6]. The limited natural availability of ottelione A (requiring extraction from approximately 350g of plant material for initial studies) further stimulated efforts toward total synthesis to enable comprehensive biological evaluation [1].
Ottelione A occupies a significant position in anticancer research due to its potent inhibition of tubulin polymerization through specific targeting of the colchicine-binding site (CBS) on β-tubulin. Microtubules, dynamic polymers of α/β-tubulin heterodimers, are essential for critical cellular processes including mitosis, intracellular transport, and maintenance of cell shape [3] [5]. The CBS is located at the interface of α and β subunits within the tubulin heterodimer, with a binding pocket characterized by helix 7 (H7), loop 7 (T7), and helix 8 (H8), spanning 4–5 Å in width [3]. Binding to this site induces conformational changes in tubulin heterodimers, preventing their adoption of straight structures required for proper microtubule assembly [3] [5].
Table 1: Comparative Analysis of Colchicine-Binding Site Inhibitors (CBSIs)
Compound | Binding Affinity (CBI % at 10μM) | Average Antiproliferative IC₅₀ (nM) | Structural Features | Clinical Status |
---|---|---|---|---|
Ottelione A | 98.3% | 0.40-92.8 | Bicyclo[4.3.0]nonane core, C-7 exocyclic methylene | Preclinical |
Colchicine | 100% | Variable (high toxicity) | Tricyclic alkaloid, trimethoxyphenyl ring | Approved for gout/FMF |
Combretastatin A-4 | ~95% | Low nanomolar | Stilbenoid, cis-stilbene configuration | Phase II/III trials |
Phenstatin | >90% | Low nanomolar | Carbonyl-bridged diaryl structure | Preclinical |
ABT-751 | >90% | Submicromolar | Sulfonamide derivative | Phase II trials |
Unlike taxane-site binders (which stabilize microtubules) or vinca-domain binders (which promote depolymerization), CBS inhibitors like ottelione A bind to soluble tubulin heterodimers and prevent their polymerization into microtubules [3] [5]. Ottelione A demonstrates exceptional affinity for the CBS, achieving 98.3% inhibition of colchicine binding at 10μM concentration in competitive binding assays [4]. This places it among the most potent natural CBS inhibitors, exceeding the binding efficiency of many synthetic compounds in development. Mechanistically, upon binding, ottelione A disrupts microtubule dynamics essential for chromosome segregation during mitosis, triggering prolonged activation of the spindle assembly checkpoint, mitotic arrest, and ultimately apoptosis in rapidly dividing cancer cells [3] [4] [5].
A significant pharmacological advantage of ottelione A and other CBS inhibitors is their ability to overcome common resistance mechanisms that limit the efficacy of other microtubule-targeting agents. Specifically, ottelione A maintains potency against cancer cell lines overexpressing P-glycoprotein (a drug efflux pump responsible for multidrug resistance) and those exhibiting elevated levels of βIII-tubulin isoform, a resistance mechanism against taxanes and vinca alkaloids [5]. Furthermore, CBS inhibitors like ottelione A display vascular-disrupting properties, selectively targeting and destroying existing tumor vasculature through rapid cytoskeletal disruption in endothelial cells, leading to tumor necrosis [3] [5]. This dual mechanism—direct cytotoxicity against cancer cells and indirect antivascular activity—positions ottelione A as a promising lead compound for anticancer drug development, particularly against solid tumors with compromised vasculature.
Ottelione A possesses an architecturally complex molecular framework centered around a bicyclo[4.3.0]nonane skeleton—a fused system consisting of a cyclohexane ring joined to a cyclopentane ring in a cis-ring fusion configuration [7] [9]. This core structure, formally known as hydrindane or hexahydroindane in chemical nomenclature (C₉H₁₆, molecular weight 124.22 g/mol), provides a rigid three-dimensional platform that positions functional groups in precise spatial orientations essential for biological activity [7] [9]. The bicyclic system incorporates four contiguous stereogenic centers (C-3, C-4, C-5, and C-9), creating significant synthetic challenges due to the need for precise stereocontrol during chemical assembly [6]. These stereocenters establish the overall molecular topology and profoundly influence tubulin-binding affinity through complementary van der Waals contacts and hydrogen-bonding interactions within the CBS pocket.
Table 2: Structure-Activity Relationship of Ottelione A Modifications
Structural Modification | Colchicine Binding Inhibition (% at 10μM) | Antiproliferative IC₅₀ Range (nM) | Critical Observations |
---|---|---|---|
Native Ottelione A | 98.3% | 0.40–92.8 | Reference compound; highest potency against HCT-116 and A375 cells |
C-1 Desvinyl (11a) | 95.8% | 1.07–243.9 | ~3-fold reduced potency, confirming vinyl non-essential |
C-7 Methylene (19) | 39.2% | >1,000 (most cell lines) | Drastic activity loss, proving exocyclic double bond essential |
C-7 Ethylidene (23) | 96.1% | 9.2–739 | Reduced potency compared to methylene, suggesting steric constraints |
C-3 3'-Fluoro-4'-methoxyphenylmethyl (10g) | >98% | 0.03–3.9 (6-38× more potent than OTTE) | Optimal modification, significantly enhanced activity |
Beyond the core bicycle, three critical functional elements define ottelione A's bioactive conformation: (1) the C-3 3'-hydroxy-4'-methoxyphenylmethyl substituent, which occupies a subpocket within the CBS and participates in hydrogen bonding with Thrα179 and Valα181 residues; (2) the conjugated enone system spanning C-4/C-5 and C-6, which imparts planarity to the A-ring of the bicycle and may facilitate covalent interactions through Michael addition; and (3) the highly electrophilic C-7 exocyclic methylene group (Δ⁷⁸), which structural biology and structure-activity relationship (SAR) studies have shown to be indispensable for irreversible tubulin binding and potent antimitotic activity [4]. The exocyclic methylene's crucial role was unequivocally demonstrated through analogue synthesis: replacement with a saturated methylene group (compound 19) reduced colchicine-binding inhibition to 39.2% and increased antiproliferative IC₅₀ values to >1μM in most cancer cell lines [4]. Similarly, modification to an ethylidene group (compound 23, Z/E mixture) maintained binding (96.1% inhibition) but reduced cytotoxic potency 10-100 fold compared to the native methylene analogue [4].
The strategic placement of the C-3 aryl moiety allows for extensive SAR exploration. Systematic replacement of the native 3'-hydroxy-4'-methoxyphenylmethyl group with substituted benzyl derivatives led to the discovery of analogue 10g, featuring a 3'-fluoro-4'-methoxyphenylmethyl group, which demonstrated 6-38-fold enhanced potency across multiple cancer cell lines (IC₅₀ = 0.03–3.9 nM) while maintaining greater than 98% colchicine-binding inhibition [4]. This remarkable enhancement underscores the pharmacological potential achievable through rational modification of ottelione A's unique molecular scaffold. Conversely, removal of the C-1 vinyl group (compound 11a) caused only modest potency reduction (IC₅₀ = 1.07–243.9 nM), establishing this moiety as non-essential for activity and simplifying synthetic routes to analogues [4]. Collectively, these structural features—the conformationally constrained bicyclic core, stereochemical complexity, and strategically positioned functional groups—establish ottelione A as both a valuable mechanistic probe of tubulin biology and a privileged scaffold for anticancer drug discovery.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2